LDN 193189 dihydrochloride is a potent and selective inhibitor of specific receptors within the Bone Morphogenetic Protein (BMP) signaling pathway, particularly ALK2 and ALK3 receptors []. This pathway plays a crucial role in various biological processes, including bone formation, cell differentiation, and embryonic development []. By inhibiting these receptors, LDN 193189 dihydrochloride can influence cellular behavior and is used in research to study the effects of BMP signaling on various cell types and diseases [, ].
LDN 193189 dihydrochloride demonstrates the ability to promote the differentiation of specific cell types from human pluripotent stem cells (hPSCs) [, ]. When used in combination with other small molecules, it can direct hPSCs towards specific lineages, such as:
Research suggests that LDN 193189 dihydrochloride may possess anti-cancer properties by inhibiting the proliferation of certain cancer cells [, ]. Studies have shown its potential effects on:
The compound 4-[6-(4-piperazin-1-ylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline; dihydrochloride is a small molecule that serves as a potent inhibitor of bone morphogenetic protein (BMP) signaling pathways. It is classified under the chemical family of pyrazolo[1,5-a]pyrimidines and quinolines. The compound has a complex structure characterized by the presence of a piperazine moiety, which enhances its biological activity and solubility. Its molecular formula is , with a molecular weight of approximately 442.94 g/mol .
The compound can undergo various chemical transformations, including:
Reagents commonly used in reactions involving this compound include:
Controlled temperatures and pH levels are critical for achieving desired transformations.
4-[6-(4-piperazin-1-ylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline; dihydrochloride has demonstrated significant biological activity as an inhibitor of BMP type I receptors, specifically ALK2 and ALK3. This inhibition is crucial in regulating various physiological processes, including developmental patterning and cellular differentiation. The compound has been shown to prevent the phosphorylation of Smad proteins (Smad1, Smad5, and Smad8), which are vital for BMP signaling pathways . Additionally, it has been utilized in research to reduce ectopic ossification in animal models of fibrodysplasia ossificans progressiva .
The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:
The exact synthetic route can vary based on desired purity and yield but generally follows established organic synthesis protocols for similar compounds .
This compound is primarily studied for its role in biomedical research, particularly in:
Its unique structure provides opportunities for further modifications to enhance efficacy and specificity against various biological targets .
Interaction studies have shown that 4-[6-(4-piperazin-1-ylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline; dihydrochloride interacts primarily with BMP receptors. These interactions facilitate its inhibitory effects on downstream signaling pathways involved in cellular processes such as proliferation and differentiation. Studies have also indicated minimal cytotoxicity in mouse embryonic stem cells at varying concentrations, suggesting a favorable safety profile for potential therapeutic applications .
Several compounds share structural similarities with 4-[6-(4-piperazin-1-ylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline; dihydrochloride. Here are a few notable examples:
Compound Name | Structure Type | Biological Activity |
---|---|---|
Dorsomorphin | Pyrazolo[1,5-a]pyrimidine | Inhibitor of BMP signaling |
LDN-193189 | Quinoline derivative | Inhibitor of ALK2/ALK3 |
SB-431542 | Pyrrole derivative | Inhibitor of TGF-beta signaling |
The uniqueness of 4-[6-(4-piperazin-1-ylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline; dihydrochloride lies in its specific targeting of BMP receptors while exhibiting low toxicity profiles compared to other similar compounds. Its distinct structural features allow for selective inhibition that may not be present in other inhibitors like Dorsomorphin or SB-431542, which target broader pathways or have different side effects.